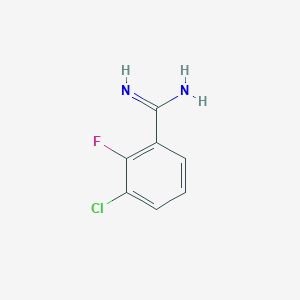

3-Chloro-2-fluorobenzamidine

Description

3-Chloro-2-fluorobenzamidine is a chemical compound with the molecular formula C7H6ClFN2. It is an organic compound that contains both chlorine and fluorine atoms attached to a benzamidine moiety.

Properties

IUPAC Name |

3-chloro-2-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPPSHOTEFAIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluorobenzamidine typically involves the reaction of 3-chloro-2-fluorobenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a palladium-catalyzed reaction, where the nitrile group is converted to an amidine group .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluorobenzamidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or other nucleophiles can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-2-fluorobenzamidine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics enable it to interact with specific enzymes and receptors, making it valuable in drug development.

Pharmacological Applications

- Enzyme Inhibition : The compound is recognized for its ability to inhibit serine proteases, which are involved in numerous physiological processes such as digestion and immune response. This inhibition can be exploited for therapeutic purposes, including:

- Antiviral Agents : Research indicates that this compound may inhibit viral proteases, positioning it as a candidate for antiviral drug development.

- Cancer Therapy : By modulating protease activity, it may play a role in targeting proteases linked to tumor progression.

- Anti-inflammatory Applications : Its inhibitory effects on serine proteases could mitigate conditions characterized by excessive proteolytic activity.

Biological Studies

This compound is utilized in biochemical assays to study enzyme inhibition and protein interactions. Its role as a competitive inhibitor allows researchers to investigate the dynamics of enzyme-substrate interactions.

Biochemical Pathways

Research has shown that this compound influences multiple biochemical pathways through its interactions with proteases. The following table summarizes its biochemical activities:

| Biochemical Activity | Effect |

|---|---|

| Protease Inhibition | Alters enzymatic activity and downstream signaling |

| Modulation of Cell Signaling | Impacts cellular metabolism and function |

| Gene Expression Changes | Affects transcriptional activity in target cells |

Material Science

In addition to its biological applications, this compound is also employed in material science for developing advanced materials with unique properties. Its chemical structure allows for the creation of polymers and coatings that exhibit enhanced functionalities.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound across various experimental models:

- In Vitro Studies : Laboratory research demonstrated significant inhibition of serine proteases at low concentrations without substantial cytotoxic effects on normal cells.

- Animal Models : Research involving animal models indicated that dosage variations influence the extent of protease inhibition, with lower doses effectively modulating activity while minimizing adverse effects.

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good bioavailability and stability under physiological conditions.

Summary of Findings

The applications of this compound span across medicinal chemistry, biological research, and material science. Its ability to inhibit serine proteases positions it as a promising candidate for therapeutic development against viral infections, cancer, and inflammatory diseases. Additionally, its utility in creating advanced materials highlights its versatility beyond pharmacological applications.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorobenzamidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

3-Chloro-2-fluorobenzonitrile: A precursor in the synthesis of 3-Chloro-2-fluorobenzamidine.

2-Chloro-3-fluorobenzamidine: A structural isomer with similar properties but different reactivity.

3-Chloro-4-fluorobenzamidine: Another isomer with distinct chemical behavior.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the benzamidine moiety makes it particularly useful in various synthetic and research applications.

Biological Activity

3-Chloro-2-fluorobenzamidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological properties of this compound.

This compound is characterized by the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its biological activity. The molecular formula is with a molecular weight of approximately 161.58 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of benzimidazole, which share structural similarities, have shown broad-spectrum activity against various bacterial strains:

- Antibacterial Activity : Studies have demonstrated that benzimidazole derivatives can exhibit minimum inhibitory concentrations (MIC) ranging from 2 µg/ml to 62.5 µg/ml against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and norfloxacin .

Antifungal Activity

The antifungal potential of related compounds has also been explored. A study highlighted that certain chloro-substituted benzimidazole derivatives displayed notable antifungal activity against Candida albicans, with MIC values significantly lower than those of standard antifungal agents such as griseofulvin .

Case Studies

- Study on Benzimidazole Derivatives : A comprehensive review on benzimidazole derivatives indicated that compounds with halogen substitutions (like chlorine and fluorine) tend to enhance bioactivity. These studies suggest that this compound could be synthesized as a derivative to explore its specific antimicrobial and antifungal properties .

- In Vitro Studies : In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential anticancer properties. For instance, compounds with chloro groups have demonstrated significant cytotoxicity in leukemia and lymphoma cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship for halogenated benzamidine derivatives indicates that the position and type of halogen substituents can significantly affect biological activity. The presence of the chloro group at the 3-position and fluorine at the 2-position may enhance interaction with biological targets such as enzymes or receptors involved in microbial resistance mechanisms .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.